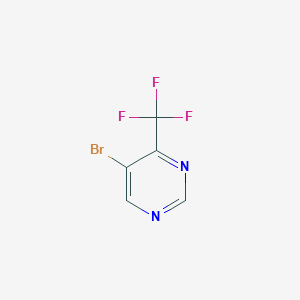
5-Bromo-4-(trifluoromethyl)pyrimidine
Overview
Description
“5-Bromo-4-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 785777-88-0. It has a molecular weight of 226.98 and its IUPAC name is 5-bromo-4-(trifluoromethyl)pyrimidine .
Molecular Structure Analysis
The InChI code for “5-Bromo-4-(trifluoromethyl)pyrimidine” is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H and the InChI key is XQBMNXRFVINPTJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“5-Bromo-4-(trifluoromethyl)pyrimidine” is a liquid at room temperature. It has a density of 1.8±0.1 g/cm³. Its boiling point is 201.7±35.0 °C at 760 mmHg. The vapor pressure is 0.4±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.0±3.0 kJ/mol. The flash point is 75.8±25.9 °C. The index of refraction is 1.471 .
Scientific Research Applications
Anticancer Applications
5-Bromo-4-(trifluoromethyl)pyrimidine serves as a core structure in the synthesis of various anticancer agents. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor properties . They can act as antimetabolites, interfering with DNA replication and thereby inhibiting cancer cell growth. Specific pyrimidine-based drugs, such as imatinib, dasatinib, and nilotinib, have been established as treatments for leukemia due to their ability to modulate myeloid leukemia .
Antimicrobial and Antifungal Activities
This compound has been utilized in the synthesis of molecules with significant antimicrobial and antifungal activities. Novel pyrimidine derivatives containing an amide moiety have shown high efficacy against various fungal pathogens, which is crucial for developing new antifungal agents . These derivatives can provide a safer alternative to traditional fungicides, which often pose risks to beneficial organisms.
Agricultural Chemicals
In the agricultural sector, 5-Bromo-4-(trifluoromethyl)pyrimidine is used to create intermediates for agrochemicals. Pyrimidine derivatives have been reported to possess insecticidal and herbicidal properties, making them valuable components in the development of pesticides and herbicides .
Synthetic Organic Chemistry
The compound is a substrate in palladium-catalyzed reactions, such as the α-arylation of a Reformatsky reagent . This highlights its role in synthetic organic chemistry, where it is used to construct complex molecules for various applications, including pharmaceuticals and materials science.
Medicinal Chemistry
5-Bromo-4-(trifluoromethyl)pyrimidine derivatives are explored for their potential as cardiovascular agents, antihypertensive, anti-inflammatory, analgesic, and antidiabetic medications . Their structural diversity allows for the modulation of a wide range of biological targets, which is essential for the discovery of new drugs.
Material Science
The derivatives of 5-Bromo-4-(trifluoromethyl)pyrimidine are investigated for their applications in material science. They can be used to create novel materials with specific electronic or photonic properties, which are useful in the development of advanced technologies .
Safety and Hazards
The safety information for “5-Bromo-4-(trifluoromethyl)pyrimidine” indicates that it is harmful if swallowed or inhaled and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBMNXRFVINPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457278 | |
| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)pyrimidine | |
CAS RN |
785777-88-0 | |
| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



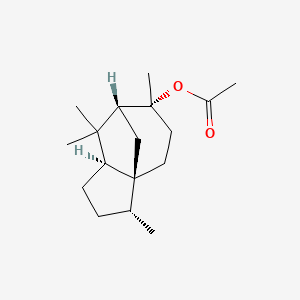
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

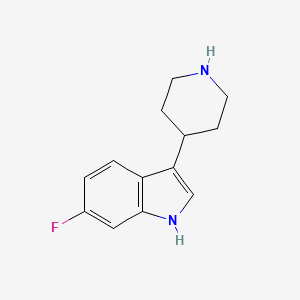
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
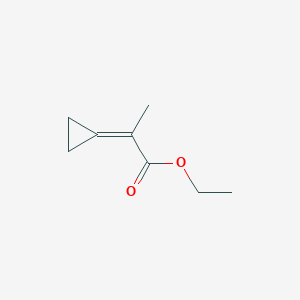


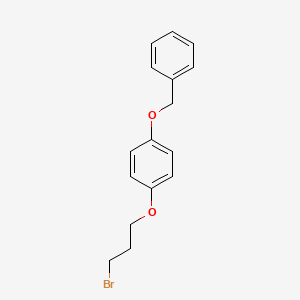
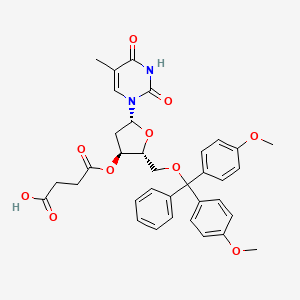

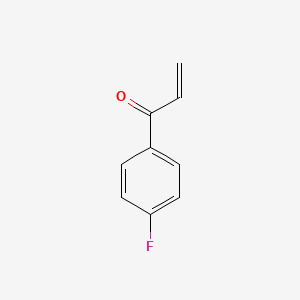
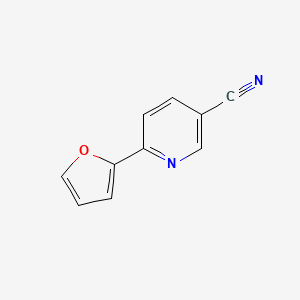
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)